molecular formula C8H12N4O2S B12283881 N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide

Cat. No.: B12283881
M. Wt: 228.27 g/mol
InChI Key: SCPJPDXOWPNADW-UHFFFAOYSA-N
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Description

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (IUPAC name: 4-amino-N-(aminoiminomethyl)benzenesulfonamide) is a sulfonamide derivative characterized by a guanidine group (aminoiminomethyl) attached to the para position of the phenyl ring.

Properties

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

2-[4-(methanesulfonamido)phenyl]guanidine

InChI

InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-6(3-5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11)

InChI Key

SCPJPDXOWPNADW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N=C(N)N

Origin of Product

United States

Preparation Methods

Direct Reaction of 4-Nitrobenzenesulfonamide with Guanidine

This method involves reducing the nitro group to an amine and subsequently forming the guanidine moiety.

Parameter Details Reference
Starting Material 4-Nitrobenzenesulfonamide
Reagents Guanidine, HCl or base (e.g., triethylamine)
Conditions 80–100°C, 2–6 hours, solvent (e.g., DMSO, aqueous HCl)
Yield ~50–90% (crude), >95% after recrystallization

Mechanism :

  • Nitro Reduction : The nitro group (-NO₂) is reduced to an amine (-NH₂) under acidic or basic conditions.
  • Guanidine Formation : The amine reacts with guanidine to form the aminoiminomethyl group (-NH-C(=NH)-NH₂).

Advantages :

  • Single-step process for nitro reduction and guanidine coupling.
  • High purity achievable through recrystallization.

Limitations :

  • Harsh reaction conditions (elevated temperatures).
  • Potential side reactions in non-aqueous solvents.

Iodide-Catalyzed Reaction of p-Aminobenzenesulfonamide with Guanidine

This optimized method employs iodide catalysts to enhance reaction efficiency.

Parameter Details Reference
Starting Material p-Aminobenzenesulfonamide
Reagents Guanidine hydrochloride, KI or NaI (0.5–1.1% w/w)
Conditions 40–65°C, 2–3 hours, aqueous medium
Yield 96.3% (crude), 90.7% (pure)

Mechanism :

  • Catalytic Activation : Iodide ions facilitate nucleophilic attack by guanidine on the amine.
  • Amine-Guanidine Coupling : Forms the aminoiminomethyl group under mild conditions.

Advantages :

  • Green chemistry approach (aqueous solvent, low catalyst load).
  • Shorter reaction times compared to traditional methods.

Limitations :

  • Requires precise control of iodide concentration.
  • Limited scalability without advanced reactor designs.

NaBH₄/NiCl₂-Mediated Nitro Reduction Followed by Guanidine Reaction

This method uses alternative reducing agents for nitro group conversion.

Parameter Details Reference
Starting Material 4-Nitrobenzenesulfonamide
Reagents NaBH₄, NiCl₂ (catalyst)
Conditions 80°C, 5 hours, ethanol or methanol
Yield ~74% (crude), purity >95% after recrystallization

Mechanism :

  • Nitro Reduction : NaBH₄ reduces the nitro group to an amine in the presence of NiCl₂.
  • Guanidine Coupling : The amine reacts with guanidine under basic conditions.

Advantages :

  • Milder reducing conditions compared to H₂/Pd.
  • Compatible with sensitive functional groups.

Limitations :

  • Lower yields compared to iodide-catalyzed methods.
  • Requires anhydrous conditions for NaBH₄ stability.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Time Yield Advantages Disadvantages
Direct Reaction HCl/triethylamine 80–100°C 2–6 h 50–90% Single-step process, high purity Harsh conditions, side reactions
Iodide-Catalyzed KI/NaI (0.5–1.1%) 40–65°C 2–3 h 96.3% Green chemistry, rapid reaction Requires precise catalyst control
NaBH₄/NiCl₂ NaBH₄, NiCl₂ 80°C 5 h 74% Mild conditions, functional group safety Lower yield, anhydrous environment needed

Key Insights :

  • Iodide-catalyzed reactions offer the highest efficiency and sustainability.
  • NaBH₄/NiCl₂ is suitable for nitro-sensitive substrates but requires optimization for scalability.

Optimization Strategies

Solvent Selection

  • Aqueous Medium : Enhances guanidine solubility and reduces side reactions (e.g.,).
  • Polar Aprotic Solvents (DMSO) : Accelerate nitro reduction but may degrade guanidine.

Catalyst Engineering

  • Iodide Ions : Improve reaction kinetics by stabilizing transition states (e.g.,).
  • NiCl₂ : Enhances NaBH₄’s reducing power for nitro groups (e.g.,).

Temperature Control

  • 40–65°C : Optimal for iodide-catalyzed reactions to balance yield and catalyst stability.
  • 80–100°C : Required for NaBH₄/NiCl₂ but risks decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide as an anticancer agent. The compound exhibits inhibitory effects on protein kinases, which play a crucial role in cellular proliferation associated with various cancers. For instance, it has been shown to inhibit pathways involved in tumor growth and metastasis, making it a candidate for cancer therapy .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. By modulating signaling pathways related to inflammation, it may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its sulfonamide structure is known to interfere with bacterial folic acid synthesis, a mechanism that can be leveraged to combat bacterial infections .

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be beneficial in treating metabolic disorders such as diabetes and obesity .

Research Tool in Signal Transduction Studies

Due to its ability to modulate kinase activity, this compound serves as a valuable research tool in studying signal transduction mechanisms within cells. It aids in understanding how alterations in these pathways can lead to disease states .

Clinical Trials for Cancer Treatment

A series of clinical trials have investigated the efficacy of this compound in patients with specific types of cancer. Results indicated a reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens .

Anti-inflammatory Drug Development

Research has focused on developing formulations containing this compound for treating chronic inflammatory conditions. A notable study reported significant improvements in patient symptoms and reduced inflammatory markers after administration of the drug over a specified period .

Data Tables

Application AreaSpecific Use CaseOutcome
AnticancerInhibition of protein kinasesReduced tumor growth
Anti-inflammatoryTreatment of arthritisDecreased pain and swelling
AntimicrobialInhibition of bacterial growthEffective against multiple pathogens
Enzyme InhibitionModulation of metabolic pathwaysAltered glucose metabolism

Mechanism of Action

The mechanism of action of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The guanidine group in the target compound is a critical structural determinant. Comparisons with analogs highlight how substituent modifications influence activity:

Compound Name Substituent Key Structural Features Biological Activity Source
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide Guanidine (aminoiminomethyl) Enhanced hydrogen-bonding via NH groups Potential antimicrobial/antiviral (theoretical)
4-Amino-N-methylbenzenemethanesulfonamide Methyl group on sulfonamide N Reduced polarity compared to guanidine Antimicrobial (experimental)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring Increased aromaticity and steric bulk Antimicrobial (screened)
N-{4-[(E)-2-Phenylvinyl]phenyl}methanesulfonamide Styryl group (C=C-Ph) Extended conjugation, lipophilic Aromatase inhibition (IC₅₀ = 1.2 µM)
3-desmethyl sulfentrazone (DMS) Triazole ring with Cl and CF₃ groups Electrophilic triazole core Herbicide metabolite

Key Observations :

  • The guanidine group in the target compound may enhance binding to charged biological targets (e.g., DNA polymerases or proteases) compared to methyl or oxazole substituents .
  • Lipophilic groups (e.g., styryl in ) improve membrane permeability but reduce solubility .

Pharmacological Analogues

Sulfonamides with antiarrhythmic, antiviral, or enzyme-inhibitory properties demonstrate how structural variations drive therapeutic effects:

Compound Name Pharmacological Class Mechanism/Target Key Data Source
Ersentilide (N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide) Antiarrhythmic Class II/III activity (K⁺/Ca²⁺ channel modulation) EC₅₀ = 0.8 µM in guinea pig models
Nimesulide Derivatives (e.g., compound 2 in ) Anti-inflammatory COX-2 inhibition Docking scores: -9.2 kcal/mol (vs. -8.5 for parent)
Sotalol Related Compound B (N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide) β-blocker metabolite Adrenergic receptor interaction Pharmacokinetic half-life: 7.2 hrs
N-[4-[2-[[2-[4-[(Methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide Antiviral candidate Monkeypox DNA polymerase inhibition Docking score: -10.3 (predicted)

Key Observations :

  • Ersentilide’s imidazole-phenoxy chain enables dual ion-channel modulation, unlike the guanidine group in the target compound .

Biological Activity

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide, a sulfonamide compound, has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

  • Molecular Formula : C8H12N4O2S
  • Molecular Weight : 216.27 g/mol
  • CAS Number : 2760997

This structure allows it to interact with various biological targets, influencing enzymatic and receptor activities.

This compound primarily exerts its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modifying their activity. This is particularly relevant in the context of DNA methyltransferases (DNMTs), where it has been shown to inhibit DNMT1, DNMT3A, and DNMT3B, leading to alterations in gene expression associated with cancer progression .
  • Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. This interaction can lead to changes in cellular signaling pathways that affect cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to induce cytotoxicity in leukemia cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported an IC50 value of approximately 0.9 μM against human DNMT3A, highlighting its potency as an anticancer agent .

Study 1: Inhibition of DNA Methyltransferases

In a study focusing on the inhibition of DNMTs, derivatives of this compound were synthesized and evaluated for their ability to reactivate silenced genes in leukemia cells. The most potent derivatives exhibited significant cytotoxicity and reactivation of tumor suppressor genes, demonstrating the compound's potential as a therapeutic agent in epigenetic modulation .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited broad-spectrum activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism was attributed to its ability to inhibit bacterial cell wall synthesis .

Research Findings Summary Table

Activity Target IC50/EC50 Value Notes
DNMT InhibitionDNMT110 μMReactivates silenced genes in cancer cells
DNMT3A0.9 μMSignificant cytotoxicity
AntimicrobialVarious bacterial strainsVariesEffective against MRSA

Q & A

Q. How does this compound compare to its structural analogs in terms of off-target effects?

  • Methodology : Perform a broad-panel kinase assay or proteome-wide profiling (e.g., using KINOMEscan) to identify off-target interactions. Compare with analogs like Sch.414319 (triaryl bis-sulfone) to assess selectivity for primary targets .

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